molecular formula C15H20N2O3 B2426503 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide CAS No. 921868-73-7

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide

Cat. No.: B2426503
CAS No.: 921868-73-7
M. Wt: 276.336
InChI Key: UKXQDEYBYYBNMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly as a derivative of the 1,5-benzoxazepin-4-one scaffold . This core structure is recognized as a privileged scaffold in drug discovery, often utilized in the development of novel therapeutic agents. The compound features a benzoxazepin ring system, characterized by a seven-membered ring fused to a benzene ring, containing both oxygen and nitrogen heteroatoms, and is substituted with an ethyl group, two methyl groups at the 3-position, and a critical acetamide functional group at the 8-position . The presence of the 8-amino group on the benzoxazepinone core, as seen in the related intermediate 8-Amino-5-ethyl-3,3-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one (CAS# 1170011-80-9), is a key synthetic handle . This suggests that this compound itself may serve as a valuable intermediate or final product for further chemical exploration. Researchers can leverage this acetamide derivative for structure-activity relationship (SAR) studies, library synthesis, and as a building block for constructing more complex molecules targeted at various biological pathways . As with related compounds, this product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-5-17-12-7-6-11(16-10(2)18)8-13(12)20-9-15(3,4)14(17)19/h6-8H,5,9H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXQDEYBYYBNMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the recommended synthetic pathways for N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide?

The synthesis typically involves multi-step reactions, including:

  • Condensation : Reacting 5-ethyl-3,3-dimethyl-4-oxo-tetrahydrobenzo[b][1,4]oxazepine derivatives with acetamide precursors under reflux conditions using solvents like dichloromethane or ethanol .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the product, with yields optimized by controlling reaction time and temperature .
  • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) for structural confirmation .

Q. How can researchers confirm the structural integrity of this compound?

Key methods include:

  • ¹H NMR : Analyze proton environments (e.g., ethyl groups at δ 1.2–1.5 ppm, oxazepine ring protons at δ 3.8–4.2 ppm) .
  • IR Spectroscopy : Identify carbonyl (C=O) stretching vibrations near 1680–1720 cm⁻¹ and amide (N–H) bands at 3300–3500 cm⁻¹ .
  • X-ray crystallography (if crystalline): Resolve spatial arrangement of the benzoxazepine core and acetamide substituents .

Q. What solvents and reaction conditions are optimal for its stability?

  • Solvents : Ethanol, dichloromethane, or tetrahydrofuran (THF) due to compatibility with amide and heterocyclic groups .
  • Conditions : Inert atmosphere (N₂/Ar) to prevent oxidation, temperatures between 50–80°C for condensation steps, and pH control using triethylamine as a base .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) influencing receptor binding .
  • Molecular Docking : Simulate interactions with biological targets (e.g., vasopressin V2 receptors) to prioritize derivatives for synthesis .
  • Reaction Path Search : Apply ICReDD’s computational-experimental feedback loop to optimize reaction conditions and reduce trial-and-error .

Q. What strategies resolve contradictions in biological assay data (e.g., conflicting IC₅₀ values)?

  • Dose-Response Validation : Repeat assays with standardized protocols (e.g., fixed DMSO concentrations ≤0.1% to avoid solvent interference) .
  • Off-Target Screening : Use panels of related receptors/enzymes to rule out non-specific binding .
  • Meta-Analysis : Cross-reference data with structurally similar oxazepine derivatives (e.g., anti-inflammatory analogs in ).

Q. How can structure-activity relationship (SAR) studies be conducted for this compound?

  • Core Modifications : Introduce substituents (e.g., halogens, methoxy groups) at the benzoxazepine 8-position to assess impact on potency .
  • Pharmacophore Mapping : Identify critical hydrogen bond acceptors (e.g., carbonyl oxygen) using comparative molecular field analysis (CoMFA) .
  • In Vivo Correlation : Test analogs in rodent models for pharmacokinetic parameters (e.g., bioavailability, half-life) to link structural features to efficacy .

Q. What advanced techniques characterize its interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified proteins .
  • Cryo-EM : Resolve compound-receptor complexes at near-atomic resolution for mechanistic insights .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .

Methodological Considerations Table

Research Aspect Key Techniques References
Synthesis OptimizationReflux condensation, HPLC purification
Structural Confirmation¹H/¹³C NMR, IR, X-ray crystallography
Biological MechanismSPR, Molecular Docking, Cryo-EM
Data ValidationDose-response assays, Off-target screening

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.